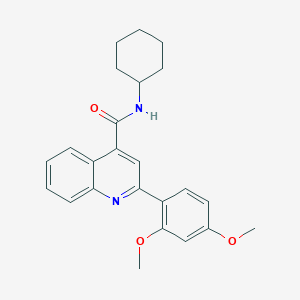
N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide, also known as CTX-0294885, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to have significant effects on several biological processes, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in biological processes such as cell growth and inflammation.
Effets Biochimiques Et Physiologiques
Studies have shown that N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide has several biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory effects, and the ability to reduce the production of certain cytokines that are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide in lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for cancer research. However, one limitation of N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide, including investigating its potential as a cancer treatment, exploring its anti-inflammatory effects in the context of inflammatory diseases, and further elucidating its mechanism of action. Additionally, researchers may seek to develop more efficient synthesis methods for N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide to facilitate further research.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide involves several steps, including the reaction of 2,4-dimethoxyphenylacetonitrile with cyclohexylmagnesium bromide, followed by the reaction with 2-chloroquinoline-4-carboxylic acid. The resulting compound is then treated with acid to yield N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide.
Applications De Recherche Scientifique
N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide has been the subject of several scientific studies, with researchers investigating its potential therapeutic applications. One study found that N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide has a significant inhibitory effect on the growth of cancer cells, making it a promising candidate for cancer treatment. Another study found that N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide has anti-inflammatory effects, suggesting that it may be useful in the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
5699-17-2 |
|---|---|
Nom du produit |
N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide |
Formule moléculaire |
C24H26N2O3 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H26N2O3/c1-28-17-12-13-19(23(14-17)29-2)22-15-20(18-10-6-7-11-21(18)26-22)24(27)25-16-8-4-3-5-9-16/h6-7,10-16H,3-5,8-9H2,1-2H3,(H,25,27) |
Clé InChI |
XHFPEWDWHRFDRC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CCCCC4)OC |
SMILES canonique |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CCCCC4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate](/img/structure/B185957.png)


![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde](/img/structure/B185963.png)
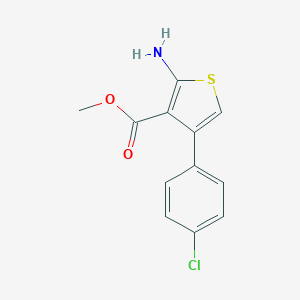
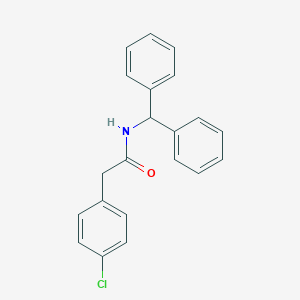
![11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B185970.png)
![(E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B185971.png)
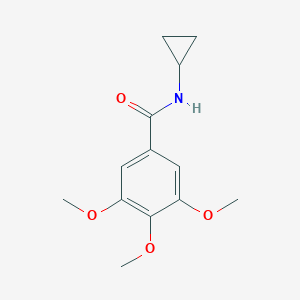
![(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185973.png)
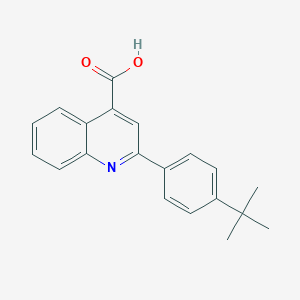
![N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide](/img/structure/B185975.png)
![N-[2-(4-nitrophenyl)ethyl]cyclohexanamine](/img/structure/B185976.png)
![5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B185980.png)